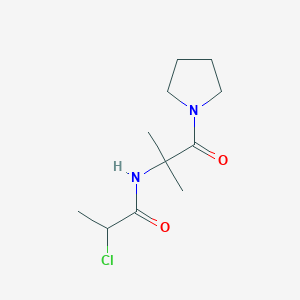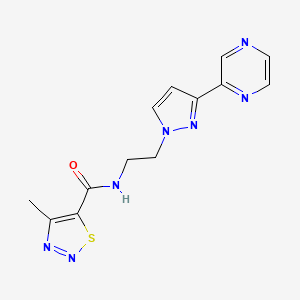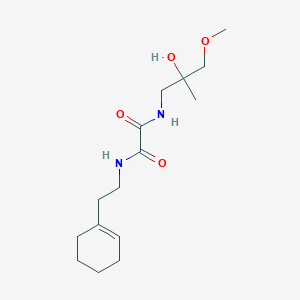
(2S)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2-methyl-1,4-oxazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2-methyl-1,4-oxazepane is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications.
Mechanism Of Action
The mechanism of action of (2S)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2-methyl-1,4-oxazepane is not well understood. However, it is believed to act as a substrate for enzymes, which then catalyze the formation of biologically active compounds.
Biochemical And Physiological Effects
The biochemical and physiological effects of (2S)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2-methyl-1,4-oxazepane have not been extensively studied. However, it has been shown to have inhibitory effects on protein kinases and histone deacetylases, which are involved in various cellular processes, including gene expression, cell division, and differentiation.
Advantages And Limitations For Lab Experiments
One advantage of using (2S)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2-methyl-1,4-oxazepane in lab experiments is its high yield synthesis method. Additionally, it has demonstrated potential use in various scientific research applications. However, one limitation is its limited understanding of the mechanism of action and biochemical and physiological effects.
Future Directions
There are several future directions for the use of (2S)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2-methyl-1,4-oxazepane in scientific research. One direction is the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to understand the mechanism of action and biochemical and physiological effects of the compound. Finally, the development of more specific inhibitors of protein kinases and histone deacetylases using (2S)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2-methyl-1,4-oxazepane as a building block could have significant therapeutic potential.
Synthesis Methods
The synthesis of (2S)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2-methyl-1,4-oxazepane involves the reaction of 5-fluorosulfonyloxypyridine-3-carboxylic acid with 2-amino-2-methyl-4-oxo-1,3-oxazepane in the presence of a coupling agent. This reaction results in the formation of the desired compound with a high yield.
Scientific Research Applications
(2S)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2-methyl-1,4-oxazepane has demonstrated potential use in various scientific research applications. It has been used as a building block in the synthesis of various biologically active compounds, including inhibitors of protein kinases and histone deacetylases. Additionally, it has been used as a ligand in the development of fluorescent sensors for the detection of metal ions.
properties
IUPAC Name |
(2S)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-2-methyl-1,4-oxazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O5S/c1-9-8-15(3-2-4-19-9)12(16)10-5-11(7-14-6-10)20-21(13,17)18/h5-7,9H,2-4,8H2,1H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQXHBQQFPXBOV-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCO1)C(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCCO1)C(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2-methyl-1,4-oxazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9-(2-chlorophenyl)-2-(pyridin-4-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2894511.png)


![1-((1-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2894517.png)
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)



![N-(2-methylcyclohexyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2894522.png)
